Cas no 1807016-22-3 (4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine)
4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine
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- Inchi: 1S/C8H8F2N2O3/c1-4-6(7(9)10)5(15-2)3-11-8(4)12(13)14/h3,7H,1-2H3
- InChI Key: UCUFCMNBJNBLCT-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(C=1C)[N+](=O)[O-])OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 234
- XLogP3: 2
- Topological Polar Surface Area: 67.9
4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029019364-250mg |
4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine |
1807016-22-3 | 95% | 250mg |
$970.20 | 2022-03-31 | |
| Alichem | A029019364-500mg |
4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine |
1807016-22-3 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
| Alichem | A029019364-1g |
4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine |
1807016-22-3 | 95% | 1g |
$2,866.05 | 2022-03-31 |
4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine
Introduction to 4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine (CAS No. 1807016-22-3)
4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine (CAS No. 1807016-22-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its nitropyridine core structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of a difluoromethyl group, a methoxy substituent, and a methyl group on the pyridine ring imparts distinct chemical properties that are leveraged in modern drug discovery and material science applications.
The nitropyridine scaffold is particularly noteworthy due to its role as a privileged structure in medicinal chemistry. Pyridine derivatives are widely recognized for their versatility in medicinal chemistry, with numerous examples demonstrating their efficacy as pharmacophores in therapeutic agents targeting diverse diseases. The nitro group in this compound not only serves as a handle for further functionalization but also contributes to its electronic properties, influencing reactivity and binding interactions with biological targets.
In recent years, there has been a growing interest in compounds containing difluoromethyl groups. The introduction of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity. Specifically, the difluoromethyl group is known to enhance the bioavailability of drug candidates by improving their resistance to metabolic degradation. This property has made such moieties highly sought after in the development of novel therapeutics.
The methoxy and methyl substituents in 4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine further contribute to its complexity and potential utility. The methoxy group can participate in hydrogen bonding interactions, influencing both the solubility and binding characteristics of the compound. Meanwhile, the methyl groups provide steric bulk, which can be strategically employed to modulate binding affinities and selectivity in biological assays.
Recent advancements in synthetic methodologies have enabled more efficient access to complex heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have streamlined the synthesis of nitropyridines and related scaffolds. These innovations have not only facilitated the production of 4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine but have also opened new avenues for exploring its derivatives as potential drug candidates.
The pharmaceutical industry has shown particular interest in nitropyridines due to their broad spectrum of biological activities. For instance, derivatives of this class have been investigated for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The structural features of 4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine make it a promising building block for designing molecules with enhanced pharmacological properties.
Moreover, agrochemical research has also benefited from the exploration of nitropyridine derivatives. These compounds have demonstrated efficacy as herbicides, fungicides, and insecticides due to their ability to interact with biological targets in plants and pests. The unique combination of functional groups in 4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine positions it as a versatile intermediate for developing novel agrochemical products.
In conclusion, 4-(Difluoromethyl)-5-methoxy-3-methyl-2-nitropyridine (CAS No. 1807016-22-3) represents a significant advancement in the field of organic synthesis and drug discovery. Its structural features and functional groups make it a valuable tool for researchers seeking to develop innovative therapeutic agents and agrochemicals. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, driving progress across multiple scientific disciplines.
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